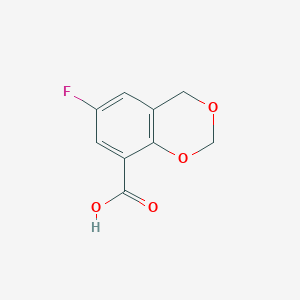

6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid

描述

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy represents a fundamental analytical technique for characterizing the molecular structure of this compound, providing detailed information about the hydrogen and carbon environments within the molecule. The International Union of Pure and Applied Chemistry name for this compound, this compound, corresponds to the Simplified Molecular Input Line Entry System notation: C1C2=C(C(=CC(=C2)F)C(=O)O)OCO1, which facilitates the prediction of nuclear magnetic resonance chemical shifts and coupling patterns. Related benzodioxine compounds have been characterized using Varian Unity Inova 300 spectrometers operating at 300 megahertz for proton nuclear magnetic resonance and 75 megahertz for carbon-13 nuclear magnetic resonance, with tetramethylsilane as the internal standard.

The proton nuclear magnetic resonance spectrum of benzodioxine derivatives typically exhibits characteristic signals corresponding to the methylene protons of the dioxine ring, which appear as singlets due to the symmetrical nature of the molecule. For this compound, the spectrum would be expected to show signals for the aromatic protons, the methylene protons of the dioxine ring, and potentially a broad signal for the carboxylic acid proton, depending on the measurement conditions and solvent system employed. The fluorine-19 nuclear magnetic resonance would provide additional structural confirmation, with the fluorine signal expected to appear as a characteristic singlet with potential coupling to adjacent aromatic protons.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with benzodioxine compounds typically exhibiting four distinct carbon environments due to molecular symmetry. The carbon spectrum would be expected to show signals for the aromatic carbons, the carboxylic acid carbon, and the methylene carbons of the dioxine ring, with the fluorine-substituted carbon appearing as a doublet due to carbon-fluorine coupling. The chemical shift values and multiplicities provide crucial information for structural confirmation and can be compared with theoretical predictions from density functional theory calculations to validate the molecular structure and electronic environment.

Fourier Transform Infrared Spectroscopy

Fourier transform infrared spectroscopy serves as a powerful tool for identifying functional groups and characterizing the vibrational modes of this compound. Infrared spectroscopic analysis is typically performed using potassium bromide disc preparations with Perkin-Elmer Spectrum GX Fourier transform infrared spectrometers, providing detailed information about the molecular vibrations and functional group characteristics. The infrared spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule, including the carboxylic acid carbonyl stretch, carbon-fluorine stretching vibrations, and aromatic carbon-carbon stretching modes.

The carboxylic acid functional group typically produces strong absorption bands in the carbonyl region around 1700-1750 reciprocal centimeters, with the exact frequency depending on the electronic environment and hydrogen bonding interactions. The carbon-fluorine bond would contribute characteristic stretching vibrations in the 1000-1400 reciprocal centimeters region, which are typically strong and sharp due to the high electronegativity difference between carbon and fluorine atoms. The benzodioxine ring system would contribute aromatic carbon-carbon stretching vibrations in the 1400-1600 reciprocal centimeters region, along with carbon-oxygen stretching modes from the dioxine ring in the 1000-1300 reciprocal centimeters range.

Raman spectroscopy provides complementary vibrational information to infrared spectroscopy, with measurements typically performed using Fourier transform Raman spectrometers such as the Horiba HR800 system with 633 nanometer excitation. The Raman spectrum would provide additional confirmation of the molecular structure through characteristic vibrational modes that may be weak or absent in the infrared spectrum due to selection rule differences. The combination of infrared and Raman spectroscopic data provides a comprehensive vibrational fingerprint of the molecule, enabling structural confirmation and purity assessment.

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy provides important information about the electronic transitions and chromophoric properties of this compound. Related benzodioxane compounds have been characterized with maximum absorption wavelengths around 282 nanometers when measured in methanol solutions. The ultraviolet-visible spectrum of this compound would be expected to exhibit absorption bands corresponding to π-π* transitions within the aromatic benzene ring system and n-π* transitions associated with the heteroatoms in the dioxine ring and the carboxylic acid functional group.

The presence of the fluorine substituent would be expected to influence the electronic transitions by modifying the electron density distribution within the aromatic system, potentially leading to shifts in absorption wavelengths and changes in extinction coefficients. The carboxylic acid functional group may contribute additional absorption features, particularly in the shorter wavelength ultraviolet region, depending on the protonation state and solvent environment. The benzodioxine chromophore typically exhibits moderate absorption in the ultraviolet region, with the exact wavelength and intensity depending on the specific substitution pattern and electronic effects of the substituents.

Ultraviolet-visible spectroscopy also provides valuable information for quantitative analysis and purity assessment of the compound, as the absorption characteristics can be used to determine concentration using Beer-Lambert law relationships. The spectroscopic properties in different solvent systems can provide insights into the compound's solubility characteristics and potential for aggregation or hydrogen bonding interactions, which are important considerations for pharmaceutical and analytical applications.

Thermodynamic Properties and Stability Profiling

The thermodynamic properties and stability characteristics of this compound are fundamental parameters that determine its practical applications and storage requirements. Chemical suppliers typically specify storage conditions for this compound as room temperature with recommendations for cool and dark storage environments below 15 degrees Celsius to maintain optimal stability. The compound is supplied as a solid material at room temperature, indicating its thermal stability under standard laboratory conditions and suggesting favorable thermodynamic properties for handling and storage.

Thermogravimetric analysis represents a crucial technique for characterizing the thermal stability and decomposition behavior of benzodioxine compounds, with measurements typically performed using instruments such as the LINSEIS STA PT 1600 Thermogravimetric Analyzer. This analytical approach provides quantitative information about weight loss as a function of temperature, enabling the determination of decomposition temperatures, thermal stability ranges, and potential degradation pathways. For this compound, thermogravimetric analysis would be expected to reveal the temperature range over which the compound remains stable, as well as any characteristic decomposition events associated with the loss of specific functional groups or structural fragments.

The thermal behavior of benzodioxine derivatives is influenced by several factors, including the strength of the carbon-oxygen bonds in the dioxine ring, the stability of the aromatic system, and the thermal properties of the substituents. The fluorine substituent typically enhances thermal stability due to the strength of the carbon-fluorine bond, while the carboxylic acid functional group may undergo decarboxylation at elevated temperatures. Understanding these thermal characteristics is essential for optimizing synthetic procedures, purification methods, and storage protocols to maintain compound integrity and prevent degradation.

| Property | Value | Measurement Conditions |

|---|---|---|

| Molecular Weight | 198.149 g/mol | Standard conditions |

| Physical State | Solid | 20°C |

| Storage Temperature | <15°C | Recommended |

| Maximum Absorption | 282 nm | Methanol solution |

| Purity | 97% | Gas chromatography |

属性

IUPAC Name |

6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO4/c10-6-1-5-3-13-4-14-8(5)7(2-6)9(11)12/h1-2H,3-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWBALMSPYAUMMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC(=C2)F)C(=O)O)OCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381593 | |

| Record name | 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321309-28-8 | |

| Record name | 6-Fluoro-4H-1,3-benzodioxin-8-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321309-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Fluoro-4H-1,3-benzodioxine-8-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Preparation Methods

General Synthetic Strategy

The synthesis of 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid typically involves:

- Construction of the benzodioxine ring system from appropriately substituted catechol derivatives.

- Introduction of the fluorine atom at the 6-position via selective fluorination or starting from fluorinated precursors.

- Installation or oxidation of the carboxylic acid group at the 8-position.

The process often requires multi-step reactions including cyclization, halogenation/fluorination, and oxidation.

Stepwise Preparation Approach

Step 1: Formation of the Benzodioxine Core

- Starting from a fluorinated catechol or hydroxybenzene derivative, cyclization is achieved by reaction with a suitable dihalogenated alkylating agent (e.g., chloroacetyl chloride or dibromobutyric acid derivatives).

- The cyclization forms the 1,3-benzodioxine ring by creating the dioxane ring fused to the benzene ring.

Step 2: Introduction of the Carboxylic Acid Group

- The carboxylic acid group at position 8 can be introduced by oxidation of a methyl or alkyl ester substituent.

- Alternatively, direct substitution or hydrolysis of ester intermediates yields the free acid.

Step 3: Fluorination

- Fluorine substitution at position 6 is generally introduced early in the synthesis by using fluorinated starting materials.

- Selective fluorination methods can also be employed, but starting with 6-fluorocatechol derivatives is more common for regioselectivity.

Specific Synthetic Route Example

A patented method for a closely related compound, 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid (a structural analog), provides insight into efficient synthesis without expensive catalysts:

- Raw Material: 2,4-dibromobutyric acid alkyl ester

- Process: Three-step reaction sequence involving alkylation, cyclization, and hydrolysis under mild conditions without Pd/C hydrogenation catalyst.

- Advantages: Simple reaction conditions, readily available raw materials, and high yield.

This approach can be adapted for this compound by modifying the alkylating agents and reaction conditions to favor the benzodioxine ring formation.

Reaction Conditions and Catalysts

Analytical Data Supporting Preparation

NMR Spectroscopy:

Characteristic proton signals for benzodioxine ring protons and fluorine substitution are observed. For example, 1H-NMR (CDCl3, 500 MHz) shows multiplets around 7.0 ppm for aromatic protons and singlets for methyl esters before hydrolysis.Mass Spectrometry and IR:

Confirm molecular weight and functional groups (carboxylic acid C=O stretch near 1700 cm⁻¹).Purity and Yield:

Reported yields for similar synthetic routes exceed 70%, with purity >95% after recrystallization or chromatographic purification.

Summary Table of Preparation Methods

化学反应分析

6-Fluoro-4H-1,3-benzodioxine-8-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are often conducted in solvents such as dichloromethane or ethanol under controlled temperatures.

Major Products: The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Organic Synthesis

6-Fluoro-4H-1,3-benzodioxine-8-carboxylic acid serves as an intermediate in the synthesis of complex organic molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in constructing more intricate structures required in pharmaceuticals and agrochemicals.

Research indicates that this compound exhibits promising biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound has antimicrobial effects against Gram-positive bacteria. The presence of the fluorine atom may enhance its lipophilicity, facilitating better membrane penetration and increased efficacy against microbial pathogens.

- Anticancer Activity : Similar compounds within the benzodioxine family have demonstrated potential anticancer properties. Studies indicate that these compounds can induce apoptosis in cancer cell lines by modulating apoptotic pathways, suggesting that this compound may exhibit similar effects .

Medicinal Chemistry

The compound is being explored for its therapeutic potential in treating various diseases. Its ability to interact with specific molecular targets suggests its use as a lead compound in drug discovery programs aimed at developing new treatments for conditions such as cancer and bacterial infections .

Antimicrobial Activity Study

A study investigating antimicrobial properties found that derivatives similar to this compound displayed significant activity against various Gram-positive bacteria. The research highlighted the importance of functional groups in enhancing biological activity.

Anticancer Research

In vitro studies on related benzodioxines revealed their capability to induce apoptosis in cancer cell lines through modulation of apoptotic pathways. The presence of electron-withdrawing groups like fluorine was noted to enhance this effect .

作用机制

The mechanism of action of 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid involves its interaction with specific molecular targets and pathways:

相似化合物的比较

8-Formyl-4H-1,3-Benzodioxine-6-Carboxylic Acid

- Molecular Formula : C₁₀H₈O₅

- Molecular Weight : 208.169 g/mol

- Key Differences: Replaces the fluorine at position 6 with a formyl (-CHO) group at position 8, shifting the carboxylic acid to position 4. Higher molecular weight due to the formyl group.

2-(6-Fluoro-4H-1,3-Benzodioxin-8-yl)Acetic Acid

- Molecular Formula : C₁₀H₉FO₄

- Molecular Weight : 212.17 g/mol

- Key Differences: Substitutes the carboxylic acid with an acetic acid (-CH₂COOH) side chain. Increased molecular weight and altered solubility due to the aliphatic chain.

7-Chloro-6-Fluoro-1-(4-Fluorophenyl)-1,8-Naphthyridine-3-Carboxylic Acid

- Molecular Formula: C₁₅H₈ClF₂NO₃

- Molecular Weight : 351.68 g/mol

- Key Differences :

| Property | Target Compound | Naphthyridine Analog |

|---|---|---|

| Core Structure | Benzodioxine | Naphthyridine |

| Bioactivity | HIV-1 inhibition | Antimicrobial |

| Synthesis Complexity | Moderate | High (multi-step) |

2-[(6-Fluoro-4H-1,3-Benzodioxine-8-Carbonyl)Amino]-1,3-Dihydroindene-2-Carboxylic Acid

- Molecular Formula: C₁₉H₁₆FNO₅

- Molecular Weight : 357.337 g/mol

- Key Differences: Incorporates a dihydroindene moiety linked via an amide bond. Higher molecular weight and hydrogen-bonding capacity (H-bond donors: 2; acceptors: 6). Applications: Potential therapeutic target (e.g., GPCR modulation) .

| Property | Target Compound | Indene Derivative |

|---|---|---|

| Molecular Complexity | Low | High |

| Therapeutic Relevance | Structural studies | Drug candidate |

生物活性

6-Fluoro-4H-1,3-benzodioxine-8-carboxylic acid is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bicyclic structure comprising a fused benzene ring and a 1,3-benzodioxine ring. Its molecular formula is with a molecular weight of approximately 198.15 g/mol. The presence of a fluorine atom at the 6th position and a carboxylic acid group (-COOH) at the 8th position contributes to its unique chemical properties and potential biological activities.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may modulate various cellular processes through interactions with enzymes and receptors. However, comprehensive studies are still required to fully elucidate these interactions.

Biological Activity

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Activity : Initial studies suggest that this compound exhibits antimicrobial properties against various pathogens. Its effectiveness varies depending on the concentration and specific microbial strains tested.

- Anticancer Properties : There is emerging evidence supporting its role in cancer therapy. Studies have indicated that it may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

- Interaction with Biological Targets : Binding affinity studies have reported a Ki value of approximately 1800 nM for certain biological targets, indicating moderate interaction strength which could be leveraged for therapeutic applications.

Case Studies and Experimental Data

- Antimicrobial Testing : In vitro assays demonstrated that this compound showed significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL depending on the organism tested.

- Cancer Cell Line Studies : In experiments using human cancer cell lines (e.g., HeLa and MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values calculated around 25 µM for HeLa cells.

- Mechanistic Insights : Flow cytometry analyses revealed that treated cancer cells exhibited increased levels of apoptotic markers, suggesting that the compound may induce apoptosis through intrinsic pathways.

Comparative Analysis

To better understand the uniqueness of this compound compared to structurally similar compounds, the following table summarizes key characteristics:

| Compound Name | Structure Type | Notable Activity | Ki Value (nM) |

|---|---|---|---|

| This compound | Heterocyclic organic | Antimicrobial, Anticancer | ~1800 |

| Methyl 6-Fluoro-4H-1,3-benzodioxin-8-carboxylate | Ester derivative | Enhanced solubility | N/A |

| Other benzodioxine derivatives | Various | Limited or no significant bioactivity | Varies |

常见问题

Basic Research Questions

Q. What synthetic routes are most effective for producing 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, analogous fluoroquinolone derivatives (e.g., ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate) are synthesized under reflux in ethanolic NaHCO₃ (70–80°C for 24–72 hours) . Optimization should focus on solvent polarity (e.g., ethanol-water mixtures), temperature control to avoid decomposition, and stoichiometric ratios of fluorinating agents. Reaction progress can be monitored via TLC or HPLC.

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR to confirm fluorine substitution patterns and aromatic proton environments.

- FT-IR to validate carboxylic acid (-COOH) and benzodioxine ring vibrations (C-O-C stretching at ~1250 cm⁻¹).

- X-ray crystallography for absolute configuration determination, as demonstrated for structurally related chromene-carboxylic acids .

- HPLC-MS for purity assessment, with C18 columns and mobile phases like acetonitrile/0.1% formic acid .

Q. How does pH influence the stability and solubility of this compound in aqueous solutions?

- Methodological Answer : The carboxylic acid group confers pH-dependent solubility. Under basic conditions (pH > 8), the compound forms water-soluble carboxylate salts, while acidic conditions (pH < 4) favor precipitation. Stability studies in buffers (pH 3–9) at 25°C and 40°C over 48 hours are recommended, with degradation products analyzed via LC-MS. Similar fluoroquinolones show instability in alkaline media due to hydrolysis of the dioxine ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity during fluorination or functionalization of the benzodioxine core?

- Methodological Answer : Regioselectivity challenges arise from competing electrophilic substitution sites. Computational modeling (DFT studies) can predict reactive sites by analyzing electron density maps and Fukui indices . Experimentally, directing groups (e.g., nitro or methoxy) can be introduced temporarily to steer fluorination. For example, 8-methoxy derivatives in quinoline systems guide fluorine incorporation at the 6-position .

Q. What strategies mitigate batch-to-batch variability in crystallinity or polymorph formation?

- Methodological Answer : Polymorph control requires strict control of:

- Crystallization solvents : Polar aprotic solvents (e.g., DMF) favor specific hydrate forms, as seen in chromene-carboxylic acid disolvates .

- Cooling rates : Slow cooling (0.5°C/min) reduces amorphous content.

- Seeding : Use of pre-characterized seeds from X-ray data ensures consistency. Dynamic vapor sorption (DVS) studies can assess hygroscopicity-driven phase changes .

Q. What mechanistic insights exist for the compound’s coordination chemistry with metal ions?

- Methodological Answer : The carboxylic acid and dioxine oxygen atoms act as bidentate ligands. Studies on triphenyltin(IV) complexes with analogous benzodioxane-carboxylic acids reveal Sn–O coordination via carboxylate groups, confirmed by FT-IR shifts (COO⁻ asymmetric stretching at ~1600 cm⁻¹) and NMR titrations . Stability constants (log K) can be determined via potentiometric titrations in methanol-water systems.

Data Contradiction Analysis

Q. How should discrepancies between computational predictions and experimental spectral data be addressed?

- Methodological Answer : Discrepancies often arise from solvation effects or conformational flexibility. For example:

- NMR shifts : Compare gas-phase DFT calculations with experimental data in DMSO-d₆ (which stabilizes specific conformers).

- X-ray vs. DFT geometries : Use Cambridge Structural Database (CSD) entries for similar compounds to benchmark bond lengths/angles . Adjust computational models to include implicit solvent (e.g., COSMO) or explicit solvent molecules.

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。